N-(tert-Butyl)-6-phenylimidazo[1,2-a]pyridin-3-amine
描述
属性
分子式 |
C17H19N3 |
|---|---|
分子量 |
265.35 g/mol |
IUPAC 名称 |
N-tert-butyl-6-phenylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C17H19N3/c1-17(2,3)19-16-11-18-15-10-9-14(12-20(15)16)13-7-5-4-6-8-13/h4-12,19H,1-3H3 |
InChI 键 |
VQWZBSLWDTYUQT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)NC1=CN=C2N1C=C(C=C2)C3=CC=CC=C3 |
产品来源 |
United States |
准备方法
Modified Groebke–Blackburn–Bienaymé Reaction
The most direct and efficient route to N-(tert-butyl)-6-phenylimidazo[1,2-a]pyridin-3-amine involves a modified Groebke–Blackburn–Bienaymé (GBB) reaction. This one-pot protocol utilizes glyoxylic acid , 5-phenylpyridin-2-amine , and tert-butyl isocyanide under microwave irradiation.
Reaction Conditions:
-
Solvent : Ethanol
-
Temperature : 120°C (microwave-assisted)
-
Time : 20 minutes
-
Yield : 75%
The reaction proceeds via a three-component condensation mechanism (Figure 1). Glyoxylic acid acts as the carbonyl component, forming an imine intermediate with 5-phenylpyridin-2-amine. Nucleophilic attack by tert-butyl isocyanide facilitates cyclization, yielding the imidazo[1,2-a]pyridine core. Microwave irradiation enhances reaction efficiency by promoting rapid heating and reducing side reactions.
Table 1: Key Reactants and Conditions for MCR Synthesis
| Component | Role | Quantity (mmol) |
|---|---|---|
| 5-Phenylpyridin-2-amine | Aminoheterocycle | 0.881 |
| Glyoxylic acid (50%) | Carbonyl source | 0.881 |
| tert-Butyl isocyanide | Isocyanide component | 0.881 |
| Ethanol | Solvent | 5 mL |
Alternative Synthetic Pathways
Post-Functionalization of Preformed Imidazo[1,2-a]pyridines
While less efficient than MCRs, post-functionalization strategies allow modular access to this compound. Kusy et al. demonstrated that bromomalonaldehyde condensations with 2-aminopyridines yield 3-carbaldehyde intermediates, which can undergo reductive amination with tert-butylamine.
Key Steps:
-
Condensation : 5-Phenylpyridin-2-amine reacts with bromomalonaldehyde in ethanol–water under microwave conditions to form 3-carbaldehyde-imidazo[1,2-a]pyridine.
-
Reductive Amination : The aldehyde intermediate is treated with tert-butylamine and sodium cyanoborohydride in methanol, yielding the target compound.
Yield : ~50% (over two steps)
Limitation : Requires isolation of intermediates, increasing synthetic complexity.
Mechanistic Insights and Optimization
Role of Acid Catalysts
In non-MCR routes, Brønsted acids such as p-toluenesulfonic acid (pTSA) or sulfuric acid are critical for facilitating imine formation and cyclization. For example, pTSA accelerates the tautomerization of enamine intermediates, directing the reaction toward imidazo[1,2-a]pyridine formation rather than competing pathways.
Analytical Characterization
Spectroscopic Data
1H NMR (CDCl3) :
13C NMR :
Chromatographic Purity
Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords >95% purity, as confirmed by HPLC.
Comparative Analysis of Methods
Table 2: Efficiency of Synthetic Routes
| Method | Yield (%) | Time | Scalability |
|---|---|---|---|
| MCR (microwave) | 75 | 20 min | High |
| Post-functionalization | 50 | 6–8 h | Moderate |
The MCR approach outperforms post-functionalization in both yield and time efficiency, making it the preferred industrial-scale method .
化学反应分析
N-(叔丁基)-6-苯基咪唑并[1,2-a]吡啶-3-胺会经历各种化学反应,包括:
科学研究应用
Pharmaceutical Development
N-(tert-Butyl)-6-phenylimidazo[1,2-a]pyridin-3-amine has garnered attention in pharmaceutical research due to its structural characteristics that enhance its lipophilicity and pharmacokinetic properties. The compound's nitrogen-containing bicyclic structure is associated with various biological activities, making it a candidate for drug development.
Key Features:
- Lipophilicity: The presence of the tert-butyl group increases the compound's lipophilicity, which can improve absorption and bioavailability.
- Biological Activity: Studies have indicated that compounds with similar structures exhibit significant biological activities, including anticancer and antimicrobial effects.
Anticancer Activity
Recent studies have investigated the anticancer potential of this compound. It has been identified as a potential inhibitor of various cancer-related pathways.
Case Study:
A study focused on the molecular docking and DFT (Density Functional Theory) analysis of this compound demonstrated its ability to interact with key proteins involved in cancer proliferation, such as RET kinase. The compound showed promising inhibitory activity comparable to existing anticancer agents .
Table: Anticancer Activity Comparison
| Compound | IC50 (µg/ml) | Target Protein |
|---|---|---|
| This compound | TBD | RET |
| Compound Q1 | 81 | PC3 |
| Compound Q3 | 89 | PC3 |
Antimicrobial Properties
This compound has also been explored for its antimicrobial efficacy against multidrug-resistant pathogens. Its structure allows for enhanced membrane penetration and metabolic stability.
Case Study:
A series of derivatives related to this compound were tested against resistant strains of bacteria such as Staphylococcus aureus and Clostridium difficile. Compounds derived from similar scaffolds exhibited significant antimicrobial activity with minimal inhibitory concentrations (MIC) as low as 4 µg/ml .
Potential Mechanisms:
- Inhibition of RET kinase activity.
- Interaction with other protein kinases related to tumor growth.
作用机制
N-(叔丁基)-6-苯基咪唑并[1,2-a]吡啶-3-胺的作用机制涉及抑制目标生物体中关键的酶和通路。 例如,其抗真菌活性归因于对固醇14-α-脱甲基酶(CYP51)的抑制,该酶对真菌中麦角固醇的生物合成至关重要 。 这种抑制会破坏真菌细胞膜,导致细胞死亡。 在癌细胞中,该化合物通过激活半胱氨酸蛋白酶和破坏线粒体功能来诱导凋亡 .
相似化合物的比较
Key Observations :
- Synthetic Efficiency : The target compound’s yield (57.7%) surpasses that of compound 34 (33%), likely due to optimized MCR conditions . Microwave-assisted synthesis (e.g., ) achieves higher yields (80–89%) for triazole-containing analogs, suggesting methodology impacts efficiency .
- Substituent Effects :
- Position 6 : The 6-phenyl group in the target compound may enhance π-π interactions in kinase binding pockets compared to 6-methyl (compound 34) or 6-chloro () .
- Position 2 : Substitutions here (e.g., phenylethynyl in XOWVOX, methylsulfonylphenyl in ) modulate electronic properties and steric bulk, influencing target selectivity .
- Position 3 : The tert-butyl group improves lipophilicity and metabolic stability relative to phenyl () or cyclohexyl () amines, critical for pharmacokinetics .
Key Observations :
- Kinase vs. COX-2 Inhibition : The tert-butylamine group in the target compound is associated with kinase inhibition (RET), while sulfonamide derivatives () or methylsulfonylphenyl groups () shift activity toward enzymes like COX-2 or N-myristoyltransferase .
- Selectivity : The 6-phenyl and tert-butyl groups in the target compound may confer selectivity for RET kinase over other targets, though explicit IC₅₀ data are lacking .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The tert-butyl group increases logP compared to polar substituents (e.g., sulfonamides in ), enhancing membrane permeability .
生物活性
N-(tert-Butyl)-6-phenylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This compound features an imidazo[1,2-a]pyridine core with a phenyl group and a tert-butyl substituent, which enhances its lipophilicity and may influence its pharmacokinetic properties. This article reviews the biological activity of this compound, including its synthesis, interactions with biological targets, and potential therapeutic applications.
The compound can be synthesized through various methods, including cyclo-condensation reactions involving tert-butyl isocyanide and different aryl aldehydes. For instance, iodine-catalyzed reactions have been employed to yield high-purity compounds with notable structural characteristics . The synthesis typically involves the following steps:
- Preparation of Reactants : Collect tert-butyl isocyanide and appropriate aryl aldehydes.
- Reaction Setup : Combine the reactants under controlled conditions using iodine as a catalyst.
- Purification : Utilize HPLC to achieve over 98% purity of the synthesized compound .
Anticancer Properties
This compound has been evaluated for its anticancer potential. In vitro studies have shown that derivatives of imidazo[1,2-a]pyridine exhibit significant growth inhibition against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). For example, certain derivatives demonstrated IC50 values ranging from 2.43 to 14.65 µM, indicating promising anticancer activity .
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7d | MDA-MB-231 | 2.43 |
| 10c | HepG2 | 4.98 |
| 5b | Various | 7.84 |
COX Inhibition
Research has indicated that this compound derivatives can act as selective inhibitors of cyclooxygenase enzymes (COX), particularly COX-2. These compounds were designed to enhance selectivity over COX-1, which is crucial for reducing side effects associated with non-selective NSAIDs .
Table 2: COX Inhibition Studies
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| 5b | 15 | 72 |
| 10c | 10 | 85 |
The mechanisms underlying the biological activities of this compound involve several pathways:
- Apoptosis Induction : Studies have shown that certain derivatives can induce apoptosis in cancer cells by enhancing caspase activity .
- Microtubule Destabilization : Some compounds have been identified as microtubule-destabilizing agents, which is a critical mechanism for anticancer activity .
- TLR Activation : Other studies suggest that structurally similar compounds might activate Toll-like receptors (TLRs), leading to immune modulation .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Breast Cancer Model : In a study involving MDA-MB-231 cells, treatment with the compound led to significant morphological changes indicative of apoptosis and increased caspase activity at concentrations as low as 1 µM.
- Inflammation Model : The compound's ability to selectively inhibit COX-2 was evaluated in an animal model of inflammation, demonstrating reduced edema compared to controls treated with non-selective NSAIDs.
常见问题
Basic Questions
Q. What is the standard synthetic route for N-(tert-Butyl)-6-phenylimidazo[1,2-a]pyridin-3-amine, and how is purity validated?
- Methodological Answer : The compound is synthesized via a multicomponent reaction (MCR) involving glyoxylic acid (50% aqueous solution), 5-phenylpyridin-2-amine, and 2-isocyano-2-methylpropane in methanol with acetic acid as a catalyst. The reaction proceeds overnight, followed by purification via flash chromatography (DCM/MeOH gradient) to achieve a 57.7% yield. Purity (>95%) is validated using HPLC at 254 nm, and structural confirmation is performed via H NMR (400 MHz, DMSO-) and ESIMS ([M+H]: 266) .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- H NMR : Assigns proton environments (e.g., aromatic protons at δ 8.52–7.15, tert-butyl protons at δ 1.17).
- ESI-MS : Confirms molecular weight ([M+H]: 266).
- HPLC : Validates purity (>95%) under standardized conditions (254 nm detection).
These methods ensure structural fidelity and reproducibility .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for large-scale production?
- Methodological Answer : Yield optimization may involve:
- Catalyst screening : Testing alternatives to acetic acid (e.g., Lewis acids) to enhance reaction kinetics.
- Solvent variation : Replacing methanol with polar aprotic solvents (e.g., DMF) to improve solubility.
- Temperature control : Gradual heating (e.g., 40–60°C) to accelerate the reaction without side-product formation.
Purity can be maintained using advanced purification techniques like preparative HPLC or recrystallization .
Q. How do structural modifications influence pharmacological selectivity (e.g., kinase vs. COX-2 inhibition)?
- Methodological Answer :
- Kinase inhibition : The tert-butyl group enhances steric bulk, potentially improving RET kinase binding affinity. Substituting phenyl with electron-withdrawing groups (e.g., -CF) may alter selectivity .
- COX-2 inhibition : Analogues with 4-(methylsulfonyl)phenyl substituents show high COX-2 selectivity (IC: 0.07 µM) due to sulfone group interactions with the enzyme's hydrophobic pocket. Parallel assays comparing COX-1/COX-2 IC ratios are critical for evaluating selectivity .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer : Contradictions may arise from:
- Assay conditions : Differences in enzyme isoforms (e.g., human vs. murine COX-2) or cell lines (e.g., cancer vs. non-cancer models).
- Concentration ranges : Ensure IC values are measured under comparable dose-response curves.
- Control experiments : Use reference inhibitors (e.g., celecoxib for COX-2) to validate assay reliability. Cross-study meta-analyses are recommended .
Q. What computational strategies predict the compound’s binding modes with RET kinase or COX-2?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model interactions (e.g., tert-butyl group in RET kinase’s hydrophobic pocket).
- MD simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS).
- Free energy calculations : MM-PBSA/GBSA methods quantify binding affinities. Validate predictions with mutagenesis studies (e.g., alanine scanning) .
Q. How does the tert-butyl group impact solubility and bioavailability?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
